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These application notes provide detailed protocols and supporting data for the use of
Collagenase | and Dispase in the generation of organoid cultures from various tissues.
Organoids, three-dimensional self-organizing structures derived from stem cells, recapitulate
key aspects of organ structure and function, offering a powerful platform for disease modeling,
drug screening, and regenerative medicine research. The successful establishment of organoid
cultures is critically dependent on the efficient and gentle dissociation of tissues to liberate
viable single cells or cell clusters with regenerative potential. A combination of Collagenase I
and Dispase is a widely used and effective enzymatic solution for digesting the extracellular
matrix (ECM) to achieve this.

Introduction to Collagenase | and Dispase in Tissue
Dissociation

The extracellular matrix is a complex network of proteins and proteoglycans that provides
structural and biochemical support to surrounding cells. To isolate individual cells or small cell
clusters for organoid culture, it is essential to enzymatically digest this matrix.

o Collagenase I, a metalloproteinase derived from Clostridium histolyticum, is highly effective
at degrading native collagen, a major structural component of the ECM in most tissues.[1][2]
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» Dispase, a neutral protease, cleaves fibronectin and collagen IV, and is known for its gentle
action, which helps to separate epithelial sheets from the underlying mesenchyme without

significantly damaging cell membranes.[3][4]

The synergistic action of Collagenase | and Dispase allows for the robust and reproducible
isolation of viable cells from a variety of tissues, including the liver, pancreas, lung, and
intestine, making this combination a cornerstone of many organoid generation protocols.[5][6]

[7]

Data Presentation: Enzyme Concentrations and
Incubation Times

The optimal concentrations of Collagenase | and Dispase, as well as the incubation time, are
critical parameters that need to be empirically determined for each tissue type to maximize cell
yield and viability. Below is a summary of reported conditions for various tissues.
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Collagenas . Incubation
Dispase .
. . el . Time &
Tissue Type Species . Concentrati Reference
Concentrati Temperatur
on
on e
) Mouse/Huma 2 hours at
Liver 0.012% 0.012% [7]
n 37°C
Mouse/Huma -~ -~ -~
Pancreas Not specified Not specified Not specified [5]
n
Lung Mouse Not specified Not specified Not specified [8]
1 hour at
Lung Human 1.5 mg/mL Not specified 37°C with
shaking
60 minutes at
37°C
1000 U/mL (Dispase), 30
_ 2.4 U/mL _
Skin Human (Collagenase ) minutes at [4]1[9]
(Dispase II)
V) 37°C
(Collagenase
)

Note: The specific activity of enzyme preparations can vary between suppliers and lots. It is
crucial to refer to the manufacturer's instructions and to perform optimization experiments for
each new batch of enzymes. The choice of crude versus purified collagenase can also impact
the digestion process, with crude preparations containing additional proteases that can aid in
tissue dissociation.

Comparative Analysis of Cell Yield and Viability

The efficiency of tissue dissociation protocols can be assessed by quantifying the total number
of cells isolated (cell yield) and the percentage of live cells (viability). While direct comparative
data for Collagenase | and Dispase against other enzyme cocktails for all tissue types is
limited, some studies provide valuable insights. For instance, a study on human umbilical cord
tissue processing showed that enzymatic digestion with collagenase resulted in a 2.7-fold
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reduction in live native mesenchymal stem cell recovery compared to a hon-enzymatic method.
[3] Another study comparing different collagenases for skin and liver tissue dissociation
highlighted significant differences in cell yield and viability, emphasizing the importance of
enzyme selection.[10][11]

Average Cell
Enzyme . . Average Cell
] Tissue Type Yield (x 1016 o] Reference
Cocktail Viability (%)
cells)
TDzyme® Mouse Liver 0.17 58.08 [10]
LiberaseTM TM Mouse Liver 0.20 59.35 [10]
Collagenase type ]
Mouse Liver 0.13 25.76 [10]
IV-S
TDzyme® Mouse Skin 0.28 51.40 [11]
LiberaseTM TM Mouse Skin 0.24 45.50 [11]
Collagenase type )
Mouse Skin 0.1067 10.21 [11]

IV-S

These data underscore the necessity of optimizing the dissociation protocol to achieve a
balance between efficient tissue breakdown and the preservation of cell health, which is
paramount for successful organoid formation.

Experimental Protocols

The following are generalized protocols for tissue dissociation using Collagenase | and
Dispase to generate organoids. These should be adapted and optimized for specific tissue
types and experimental requirements.

General Reagents and Media

e Wash Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1%
Penicillin-Streptomycin.
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Digestion Medium: Basal medium (e.g., DMEM/F-12) containing Collagenase | and Dispase
at the desired concentrations. The addition of DNase | (e.g., 100 U/mL) is recommended to
prevent cell clumping from DNA released by lysed cells.[2]

Stop Medium: Wash Medium or basal medium containing a protease inhibitor to quench the
enzymatic activity.

Organoid Culture Medium: Tissue-specific medium containing essential growth factors and
supplements.

Extracellular Matrix: Growth factor-reduced Matrigel® or other suitable basement membrane
extract.

Protocol 1: Isolation of Crypts for Intestinal Organoid
Culture

Tissue Preparation: Obtain a fresh biopsy of intestinal tissue and wash it thoroughly with cold
PBS to remove any luminal content.

Mincing: Mince the tissue into small pieces (approximately 1-2 mm) on a sterile petri dish on
ice.

Enzymatic Digestion: Transfer the minced tissue to a conical tube containing pre-warmed
Digestion Medium (e.g., DMEM with Collagenase | at 1 mg/mL and Dispase at 1 U/mL).

Incubation: Incubate the tube at 37°C for 30-60 minutes on a rotator or shaker to facilitate
digestion. The incubation time should be optimized to achieve dissociation into crypts without
excessive cell death.

Mechanical Dissociation: After incubation, gently pipette the suspension up and down with a
P1000 pipette to further dissociate the tissue into crypts.

Washing: Add cold Wash Medium to the tube to stop the digestion and centrifuge at 300 x g
for 5 minutes at 4°C to pellet the crypts.

Crypt Isolation: Aspirate the supernatant and resuspend the pellet in fresh Wash Medium.
Repeat the centrifugation and washing steps 2-3 times.
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e Plating: After the final wash, resuspend the crypt pellet in Matrigel® and plate droplets into a
pre-warmed culture plate.

o Culture: After the Matrigel® has solidified, add the appropriate organoid culture medium.

Protocol 2: Generation of Liver Organoids from Biliary
Duct Fragments

» Tissue Preparation: Obtain a piece of liver tissue and wash it extensively with cold PBS.

e Mincing: Finely mince the tissue into a paste-like consistency using sterile scalpels in a petri
dish on ice.

e Enzymatic Digestion: Transfer the minced tissue to a conical tube with pre-warmed Digestion
Medium containing Collagenase | (e.g., 0.012%) and Dispase (e.g., 0.012%).[7]

e Incubation: Incubate at 37°C for 1-2 hours with gentle agitation.

« |solation of Ducts: After digestion, allow the larger tissue fragments (containing the ducts) to
settle by gravity for a few minutes. Carefully aspirate the supernatant containing single cells
(mostly hepatocytes).

e Washing: Wash the remaining duct-enriched pellet with cold Wash Medium. Centrifuge at a
low speed (e.g., 200 rpm for 5 minutes) to pellet the ducts.[7]

» Plating: Resuspend the duct pellet in Matrigel® and plate as domes in a culture dish.

Culture: Once the Matrigel® has polymerized, add liver organoid expansion medium.

Visualization of Workflows and Signaling Pathways
Experimental Workflow for Organoid Generation

The general workflow for generating organoids from primary tissue using enzymatic digestion is
depicted below.
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Caption: General experimental workflow for organoid generation using enzymatic digestion.
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Key Signhaling Pathways in Organoid Development

The successful formation and maintenance of organoids rely on the precise regulation of key
developmental signaling pathways. The culture media for different organoid types are
specifically formulated to activate or inhibit these pathways to promote stem cell self-renewal
and differentiation.
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Caption: Key signaling pathways involved in organoid development and maintenance.

Conclusion

The combination of Collagenase | and Dispase provides a robust and versatile method for the
dissociation of a wide range of tissues for the generation of organoid cultures. Careful
optimization of enzyme concentrations, incubation times, and mechanical dissociation steps is
crucial for maximizing the yield of viable cells and ensuring the successful establishment of
these powerful in vitro models. The detailed protocols and data presented in these application
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notes serve as a valuable resource for researchers, scientists, and drug development
professionals seeking to harness the potential of organoid technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1450994?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

